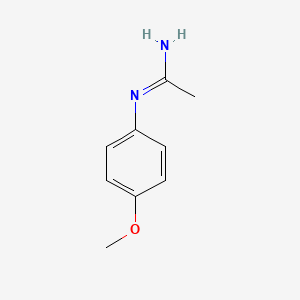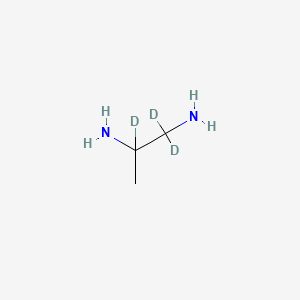
rac 1,1,2-Diaminopropane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1,1,2-Diaminopropane-d3: is a deuterium-labeled compound with the molecular formula C3H7D3N2 and a molecular weight of 77.14 . It is a stable isotope-labeled compound used in various scientific research applications. The compound is also known by other names such as (±)-1,2-Propane-1,1,2-d3-diamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1,1,2-Diaminopropane-d3 typically involves the deuteration of 1,2-diaminopropane. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1,1,2-Diaminopropane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
rac 1,1,2-Diaminopropane-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of rac 1,1,2-Diaminopropane-d3 involves its incorporation into chemical or biological systems where it acts as a tracer or a reactant. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation within the system. This helps in understanding the molecular targets and pathways involved in various processes .
Comparaison Avec Des Composés Similaires
1,2-Diaminopropane: The non-deuterated version of the compound.
1,3-Diaminopropane: A structural isomer with different reactivity.
Ethylenediamine: A similar diamine with a shorter carbon chain.
Uniqueness: rac 1,1,2-Diaminopropane-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C3H10N2 |
|---|---|
Poids moléculaire |
77.14 g/mol |
Nom IUPAC |
1,1,2-trideuteriopropane-1,2-diamine |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |
Clé InChI |
AOHJOMMDDJHIJH-UHVFUKFASA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C)N)N |
SMILES canonique |
CC(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
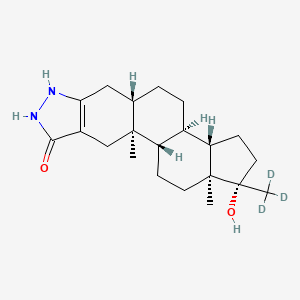
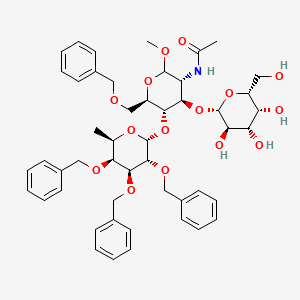
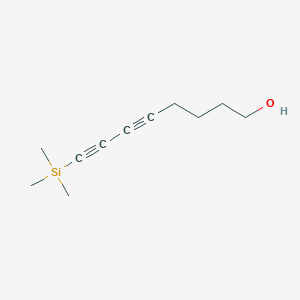
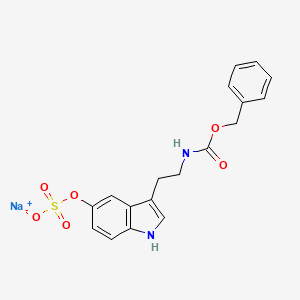
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
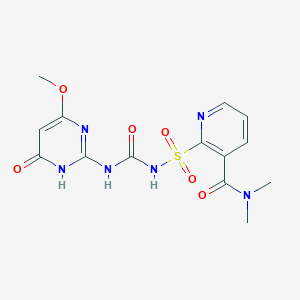
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
